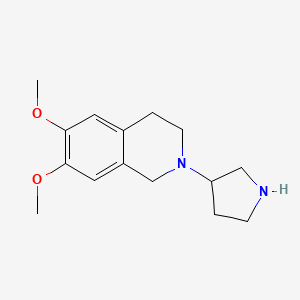

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

6,7-dimethoxy-2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C15H22N2O2/c1-18-14-7-11-4-6-17(13-3-5-16-9-13)10-12(11)8-15(14)19-2/h7-8,13,16H,3-6,9-10H2,1-2H3 |

InChI Key |

KGKXXXAZABPAGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3CCNC3)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Phenylethylamine Preparation :

- Amide Formation :

- Cyclization :

Example :

Introduction of the Pyrrolidin-3-yl Group

The pyrrolidine moiety is introduced via alkylation or reductive amination.

N-Alkylation with Halogenated Intermediates

Pyrrolidin-3-yl groups are incorporated using α-bromoacetamide derivatives or electrophilic alkylating agents:

- Route a (Patent WO2005118548A1) :

Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield | |

|---|---|---|---|---|---|---|

| 1 | α-Bromo-phenylacetic acid methyl ester | DCM | 0°C → RT | 12h | 72% | |

| 2 | LiOH, H₂O/THF | THF/H₂O | RT | 24h | 85% | |

| 3 | HATU, pyrrolidine | DMF | RT | 6h | 63% |

Reductive Amination

Pyrrolidin-3-amine reacts with ketone intermediates under reductive conditions:

- Example :

Data :

| Carbonyl Compound | Amine | Reducing Agent | Yield | |

|---|---|---|---|---|

| 6,7-Dimethoxy-2-keto-THIQ | Pyrrolidin-3-amine | NaBH₃CN | 58% |

Stereoselective Synthesis via Chiral Catalysis

Enantiomerically pure forms are achieved using chiral Ru(II) catalysts in transfer hydrogenation:

Protocol (Patent WO2005118548A1):

- Dihydroisoquinoline Preparation :

- Asymmetric Reduction :

Typical Conditions :

| Substrate | Catalyst | ee | |

|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Ru(II)-(R,R)-TsDPEN | 92% |

Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

A modern approach combines Petasis and Pomeranz-Fritsch-Bobbitt reactions for chiral control:

- Petasis Reaction :

- React 3,4-dimethoxyphenylboronic acid, glyoxylic acid, and pyrrolidin-3-amine to form a morpholinone intermediate.

- Cyclization :

Data :

| Step | Reagents | Yield | |

|---|---|---|---|

| 1 | Petasis reaction | 74% | |

| 2 | HCl, reflux | 68% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bischler-Napieralski | High scalability | Requires harsh conditions | 50–75% |

| Chiral Hydrogenation | Excellent enantioselectivity (>90%) | Costly catalysts | 60–85% |

| Petasis-Pomeranz-Fritsch | Modular, chiral control | Multi-step, moderate yields | 65–74% |

Functionalization and Purification

Post-synthetic modifications include:

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Tetrahydroisoquinoline Family

Table 1: Key Structural Derivatives and Their Modifications

Pharmacological and Mechanistic Differences

P-gp Modulation

- MC18 : Demonstrated superior in vivo uptake in PET studies compared to tariquidar and elacridar, attributed to its tetralin moiety enhancing blood-brain barrier penetration .

- Compound 7h : Exhibits prolonged (>24 h) MDR reversal in leukemia cells due to triazole-mediated stabilization of P-gp interactions .

- 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-THIQ: While untested, its pyrrolidine group may mimic the amine-rich pharmacophores of known P-gp inhibitors like verapamil .

Sigma Receptor Activity

- F397 and F421: THIQ derivatives with fluorophenyl-indole substituents show nanomolar affinity for sigma-2 receptors and MRP1 modulation, suggesting dual targeting in cancer .

- 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-THIQ : The pyrrolidine ring may enhance sigma-1 receptor binding, similar to N-alkylated THIQs in neuropsychiatric studies .

Neurotoxicity and MAO Interactions

- N-Methyl-THIQ Derivatives: Endogenous N-methylation of THIQ analogs generates neurotoxic isoquinolinium ions via MAO-B, implicated in Parkinson’s disease .

- 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-THIQ: Methoxy groups may reduce MAO-B oxidation liability compared to unmethylated analogs like salsolinol .

Key Research Findings and Clinical Implications

- Anticancer Potential: THIQ derivatives like Compound 7h and F397 are promising for overcoming chemotherapy resistance via P-gp/MRP1 modulation .

- Neuroprotection vs. Neurotoxicity : N-methylation studies highlight the dual role of THIQs as neuroprotectants (at low doses) or neurotoxins (via MAO-B oxidation) .

- Synthetic Challenges : Scalable synthesis of pyrrolidine-substituted THIQs requires optimization of N-alkylation and ring-closure steps, as seen in and .

Biological Activity

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. Its unique structure includes a tetrahydroisoquinoline core with two methoxy groups at the 6 and 7 positions and a pyrrolidine ring at the 2 position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure

The compound's chemical formula is , and it exhibits the following structural features:

- Tetrahydroisoquinoline core : Provides a scaffold for various biological interactions.

- Methoxy groups : Located at positions 6 and 7, influencing its reactivity and biological properties.

- Pyrrolidine ring : Enhances its interaction capabilities with biological targets.

Inhibition of Deoxyribonuclease I (DNase I)

Research indicates that this compound exhibits significant inhibitory activity against DNase I. The reported IC₅₀ values suggest that this compound can effectively inhibit the enzyme's activity, which is crucial for various cellular processes including DNA degradation.

Neuropharmacological Potential

Given its structural similarity to known psychoactive compounds, this tetrahydroisoquinoline derivative shows promise in neuropharmacology. Preliminary studies indicate potential applications in treating neurological disorders, although detailed mechanisms of action remain to be fully elucidated.

Interaction Studies

The compound can engage in various molecular interactions, which may include:

- Enzyme inhibition : Targeting specific enzymes involved in cellular pathways.

- Receptor modulation : Potentially acting on neurotransmitter receptors due to its structural characteristics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline core with methoxy groups | DNase I inhibition | Lacks pyrrolidine substitution |

| 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | Similar core structure | Moderate DNase I inhibition | Contains a ketone group |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 only | Limited biological data | Less complex than target compound |

The unique combination of the pyrrolidine ring and specific methoxy substitutions in this compound contributes to its distinct biological profile and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A common method includes the condensation of 6,7-dimethoxy-1-tetralone with pyrrolidine under acidic conditions. The reaction generally requires strong acids such as hydrochloric or sulfuric acid and is performed under heat to facilitate product formation.

Industrial Production Techniques

In an industrial context, continuous flow reactors may be employed to optimize reaction conditions and improve yields. The use of catalysts and advanced purification techniques can enhance overall production efficiency.

Study on Biological Evaluation

A recent study evaluated the biological activity of various tetrahydroisoquinoline derivatives. Among these compounds, those containing similar structural motifs to this compound demonstrated significant activity against mycobacterium tuberculosis (MTB), highlighting the potential for this class of compounds in antimicrobial applications .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively interact with specific enzyme active sites and modulate their activities .

Q & A

Basic: What are the standard synthetic routes for 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Preparation of the tetrahydroisoquinoline core via cyclization of phenethylamine derivatives under acidic or basic conditions.

- Step 2: Functionalization of the pyrrolidine moiety at position 2. Evidence suggests using coupling agents (e.g., EDC/HOBt) to introduce the pyrrolidin-3-yl group .

- Key Conditions: Reactions often employ polar aprotic solvents (DMSO, DMF) with bases like potassium carbonate to facilitate substitution .

Basic: How is the compound characterized structurally?

Methodological Answer:

Characterization relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy: H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH) and the pyrrolidine ring protons (δ ~1.5–3.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 317.16 for CHNO) .

- Infrared (IR) Spectroscopy: Peaks at ~1600 cm (C=N stretching) and ~1250 cm (C-O of methoxy groups) validate functional groups .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

Yield optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of intermediates .

- Catalyst Use: Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps, though excess catalyst can lead to side reactions .

- Temperature Control: Maintaining 80–100°C during cyclization improves ring closure efficiency .

- Purification: Flash chromatography with gradients of ethyl acetate/hexane isolates the product from byproducts .

Advanced: How are deuterated analogs (e.g., 6,7-D6_66-dimethoxy derivatives) used in analytical method validation?

Methodological Answer:

Deuterated analogs serve as internal standards in mass spectrometry and NMR:

- Quantitative Analysis: Spiking deuterated compounds into samples enables isotope dilution for precise quantification .

- Metabolic Studies: Tracking deuterium labels helps elucidate metabolic pathways in vitro .

- Regulatory Compliance: Deuterated standards meet FDA/EMA requirements for method validation in drug development .

Advanced: How can contradictions in reported biological activities of isoquinoline derivatives be resolved?

Methodological Answer:

Discrepancies often arise from structural variations or assay conditions. Strategies include:

- Structural Comparisons: Minor substitutions (e.g., methoxy vs. hydroxyl groups) drastically alter receptor binding. For example, 6,7-dimethoxy groups enhance lipophilicity, affecting blood-brain barrier penetration .

- Assay Standardization: Replicating studies under identical conditions (pH, cell lines) reduces variability. For instance, using HEK293 cells for receptor-binding assays ensures consistency .

- Computational Modeling: Molecular docking predicts binding affinities to explain activity differences across derivatives .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies involve:

- Analog Synthesis: Modifying the pyrrolidine ring (e.g., substituting with piperidine) or methoxy groups to test activity changes .

- Pharmacophore Mapping: Identifying critical moieties (e.g., the tetrahydroisoquinoline core) via 3D-QSAR models .

- Biological Testing: Parallel screening against targets (e.g., serotonin receptors, kinases) links structural features to activity .

Advanced: How can researchers address solubility challenges in in vitro assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .

- pH Adjustment: Buffered solutions (pH 7.4) enhance solubility of protonatable amines in the pyrrolidine ring .

- Liposomal Encapsulation: Formulating with phosphatidylcholine improves aqueous dispersion for cell-based studies .

Basic: What are the known biological targets of this compound?

Methodological Answer:

Preliminary studies suggest activity against:

- Adrenergic Receptors: Binds α-adrenergic receptors due to structural similarity to clonidine analogs .

- Monoamine Oxidase (MAO): The tetrahydroisoquinoline core inhibits MAO-B, relevant in neurodegenerative disease research .

- Antimicrobial Targets: Methoxy groups enhance activity against Gram-positive bacteria in MIC assays .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Software like SwissADME estimates logP (lipophilicity) and blood-brain barrier permeability .

- CYP450 Metabolism: Schrödinger’s BioLuminate models interactions with cytochrome P450 enzymes to predict metabolic stability .

- Solubility Analysis: COSMO-RS calculates solubility in diverse solvents based on molecular charge distribution .

Advanced: How can researchers validate the compound’s purity for publication?

Methodological Answer:

- HPLC-UV/HRMS: Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water gradient) with HRMS validation .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

- NMR Purity: Absence of extraneous peaks in H NMR (e.g., solvent residues) ensures sample integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.